molecular formula C24H22FNO2 B11572274 2-(2-fluorophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione

2-(2-fluorophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11572274
M. Wt: 375.4 g/mol
InChI Key: XUXPCUQISMUNJN-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-5-(tricyclo[3311~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique tricyclic structure and the presence of a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a fluorophenyl derivative with a tricyclic ketone under specific conditions to form the desired isoindole structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the tricyclic structure or the fluorophenyl group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the fluorophenyl ring.

Scientific Research Applications

2-(2-fluorophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tricyclic structure may fit into hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.1~3,7~]decane derivatives: These compounds share the tricyclic structure but may have different substituents, leading to varied properties and applications.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group but different core structures, which can influence their reactivity and biological activity.

Uniqueness

2-(2-fluorophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of its tricyclic core and the fluorophenyl group. This combination imparts specific chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22FNO2

Molecular Weight

375.4 g/mol

IUPAC Name

5-(1-adamantyl)-2-(2-fluorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C24H22FNO2/c25-20-3-1-2-4-21(20)26-22(27)18-6-5-17(10-19(18)23(26)28)24-11-14-7-15(12-24)9-16(8-14)13-24/h1-6,10,14-16H,7-9,11-13H2

InChI Key

XUXPCUQISMUNJN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6F

Origin of Product

United States

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